Ethylenediaminetetraacetic acid disodium copper(II) salt trihydrate
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Overview
Description
COPPER DISODIUM2-[2-[BIS(2-OXIDO-2-OXOETHYL)AMINO]ETHYL-(2-OXIDO-2-OXOETHYL)AMINO]ACETATE is a complex chemical compound with the molecular formula C10H12CuN2Na2O8. It is a copper-containing coordination compound that has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of COPPER DISODIUM2-[2-[BIS(2-OXIDO-2-OXOETHYL)AMINO]ETHYL-(2-OXIDO-2-OXOETHYL)AMINO]ACETATE typically involves the reaction of copper salts with ethylenediaminetetraacetic acid (EDTA) derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
COPPER DISODIUM2-[2-[BIS(2-OXIDO-2-OXOETHYL)AMINO]ETHYL-(2-OXIDO-2-OXOETHYL)AMINO]ACETATE undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation reactions, changing its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the copper center.
Substitution: Ligand exchange reactions can occur, where the ligands around the copper center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state copper complexes, while reduction reactions may produce lower oxidation state complexes.
Scientific Research Applications
Chemistry
In chemistry, COPPER DISODIUM2-[2-[BIS(2-OXIDO-2-OXOETHYL)AMINO]ETHYL-(2-OXIDO-2-OXOETHYL)AMINO]ACETATE is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology
In biological research, this compound is used to study the role of copper in biological systems. It is also used in enzyme assays to investigate the activity of copper-dependent enzymes.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, particularly in the treatment of diseases related to copper metabolism.
Industry
Industrially, COPPER DISODIUM2-[2-[BIS(2-OXIDO-2-OXOETHYL)AMINO]ETHYL-(2-OXIDO-2-OXOETHYL)AMINO]ACETATE is used in the manufacturing of various copper-based materials and products.
Mechanism of Action
The mechanism of action of COPPER DISODIUM2-[2-[BIS(2-OXIDO-2-OXOETHYL)AMINO]ETHYL-(2-OXIDO-2-OXOETHYL)AMINO]ACETATE involves the interaction of the copper center with molecular targets. The copper ion can participate in redox reactions, influencing various biochemical pathways. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Copper(II) sulfate: Another copper-containing compound used in various applications.
Copper(II) chloride: Used in similar catalytic and industrial applications.
Copper(II) acetate: Known for its use in organic synthesis and industrial processes.
Uniqueness
COPPER DISODIUM2-[2-[BIS(2-OXIDO-2-OXOETHYL)AMINO]ETHYL-(2-OXIDO-2-OXOETHYL)AMINO]ACETATE is unique due to its specific ligand structure, which provides distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in research and industry.
Properties
CAS No. |
73637-19-1 |
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Molecular Formula |
C10H18CuN2Na2O11 |
Molecular Weight |
451.78 g/mol |
IUPAC Name |
copper;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;trihydrate |
InChI |
InChI=1S/C10H16N2O8.Cu.2Na.3H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;3*1H2/q;+2;2*+1;;;/p-4 |
InChI Key |
WMFTULZGFMMHMO-UHFFFAOYSA-J |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.O.[Na+].[Na+].[Cu+2] |
Origin of Product |
United States |
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